REACTION_CXSMILES
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Cl[C:2]1[CH:11]=[C:10]([CH3:12])[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:13][NH2:14]>>[NH:13]([C:2]1[CH:11]=[C:10]([CH3:12])[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[NH2:14]
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Name
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|
Quantity
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330 mg
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Type
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reactant
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Smiles
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ClC1=NC2=NC=CC=C2C(=C1)C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NN
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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excess NH2NH2 was removed on the rotary evaporator
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Type
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WASH
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Details
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The mixture was washed with saturated NaHCO3 (3×15 mL), brine (1×20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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WASH
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Details
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The residue was washed with hexane
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Name
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|
Type
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product
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Smiles
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N(N)C1=NC2=NC=CC=C2C(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |